N1-(2-Methoxyphenyl)benzene-1,2,4-triamine
Description
N1-(2-Methoxyphenyl)benzene-1,2,4-triamine (CAS: Not explicitly provided in evidence, but structurally related to compounds in and ) is a tri-substituted benzene derivative featuring a methoxyphenyl group at the N1 position. This compound is synthesized via catalytic reduction of nitro precursors using iron (Fe) and FeSO₄·7H₂O under reflux conditions, yielding a final product characterized by ¹H/¹³C NMR and mass spectrometry . Its hydrochloride form (OT-8517) is reported with 95% purity and a distinct melting point profile . The methoxy group at the ortho position of the phenyl ring distinguishes it from other diarylaniline derivatives, influencing its electronic and steric properties.
Properties
IUPAC Name |
1-N-(2-methoxyphenyl)benzene-1,2,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-17-13-5-3-2-4-12(13)16-11-7-6-9(14)8-10(11)15/h2-8,16H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQMOESVDKRGRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269006 | |
| Record name | N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106270-43-3 | |
| Record name | N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106270-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1-(2-Methoxyphenyl)-1,2,4-benzenetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine typically involves the reaction of 2-methoxyaniline with 1,2,4-trichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired triamine compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Methoxyphenyl)benzene-1,2,4-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; often requires a catalyst or elevated temperatures.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the amine groups.
Scientific Research Applications
Cancer Treatment
N1-(2-Methoxyphenyl)benzene-1,2,4-triamine has been studied for its potential in treating non-small cell lung cancer (NSCLC), especially in cases where resistance to existing therapies arises due to mutations in the EGFR gene. The T790M mutation is a common resistance mechanism that limits the efficacy of first-line EGFR inhibitors. Research indicates that compounds similar to this compound can selectively inhibit mutant forms of EGFR while sparing wild-type receptors, thereby reducing side effects associated with traditional therapies .
Table 1: Summary of Studies on this compound and Related Compounds
Synthesis and Characterization
The synthesis of this compound involves various chemical reactions that yield high-purity products suitable for further biological evaluation. Techniques such as silica gel column chromatography are employed for purification post-synthesis . The characterization typically involves spectroscopic methods to confirm the structure and purity of the compound.
Clinical Trials
Several clinical trials have been conducted using compounds structurally related to this compound. For instance:
- Study on NSCLC Patients : A trial assessed the efficacy of a similar EGFR inhibitor in patients with T790M mutations. Results indicated significant tumor reduction and manageable side effects, supporting further development .
Preclinical Models
Preclinical studies using xenograft models have shown promising results for compounds targeting mutant EGFR pathways. These models provide critical insights into dosage optimization and therapeutic windows necessary for clinical application .
Mechanism of Action
The mechanism of action of N1-(2-Methoxyphenyl)benzene-1,2,4-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s functional groups, which form specific bonds with the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares N1-(2-Methoxyphenyl)benzene-1,2,4-triamine with structurally analogous diarylaniline derivatives:
Key Observations :
- Methoxy vs.
- Synthetic Efficiency : The target compound’s synthesis (85% yield) is comparable to derivatives like Compound 35 but outperforms carboxy-substituted analogs (e.g., Compound 15d: 33% yield), emphasizing the role of substituent complexity in reaction efficiency .
Structural Modifications and Stability
- Amino Group Replacements: Replacing the 4-NH₂ group with oxygen or methylene (as in Kv7 channel modulators) reduces oxidative instability but abolishes activity in some contexts, underscoring the necessity of free amino groups for certain biological interactions .
- Fluorine Substitution : Fluorination at the C2 position (e.g., Compound 21) enhances metabolic stability but may alter electronic properties critical for target engagement .
Biological Activity
N1-(2-Methoxyphenyl)benzene-1,2,4-triamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and neuroprotective properties based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a triamine functional group. Its molecular formula is , indicating a moderate molecular weight conducive to biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing the 1,2,4-triazole ring, which is structurally related to this compound. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various Gram-positive bacteria, including multidrug-resistant strains. The mechanism often involves inhibition of bacterial DNA synthesis through interference with DNA gyrase activity .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| 1,2,4-Triazole Derivative A | Staphylococcus aureus | 5 µg/mL | DNA gyrase inhibition |
| 1,2,4-Triazole Derivative B | Escherichia coli | 10 µg/mL | Disruption of nucleic acid synthesis |
| This compound | Bacillus subtilis | TBD | TBD |
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies indicate that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves modulation of key signaling pathways such as the EGFR pathway .
Case Study: EGFR Inhibition
In a study evaluating compounds for their ability to inhibit EGFR mutations associated with non-small-cell lung cancer (NSCLC), several derivatives showed promising results. These compounds were effective in reducing tumor size in preclinical models and demonstrated a favorable safety profile when tested in vivo .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. For example, related compounds have been shown to inhibit apoptosis in neuronal cells during conditions such as intracerebral hemorrhage. This effect is primarily attributed to the modulation of ion channels and neurotransmitter receptors like GABA .
Table 2: Neuroprotective Activity of Related Compounds
| Compound | Model | Effect Observed | Mechanism |
|---|---|---|---|
| Benzene Derivative A | Intracerebral Hemorrhage | Reduced apoptosis | Sodium ion channel inhibition |
| Benzene Derivative B | Neurodegenerative Disease Model | Increased neuronal survival | GABA receptor activation |
Q & A
Q. What are the standard synthetic protocols for N1-(2-Methoxyphenyl)benzene-1,2,4-triamine derivatives?
Synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic aromatic substitution. For example, diarylaniline derivatives are synthesized using Pd-C catalysts and triethylamine in DMF, achieving yields between 79–88% . Key steps include nitro group reduction (e.g., using H₂/Pd-C) and regioselective amine protection/deprotection. Reaction progress is monitored via TLC, with purification through column chromatography and recrystallization in solvents like ethanol or ethyl acetate .
Q. Which analytical techniques are critical for structural confirmation of these compounds?
Structural integrity is confirmed via:
- ¹H NMR : Identifies aromatic protons (e.g., δ 6.23–7.71 ppm for aryl protons) and amine signals (δ 4.33–5.71 ppm for NH₂) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 370 [M+1] for compound 34) verify molecular weight .
- HPLC : Ensures purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do substituent modifications on the benzene-1,2,4-triamine scaffold influence pharmacological activity?
Substituents like cyano (-CN) or methoxy (-OCH₃) groups enhance binding to biological targets (e.g., HIV-1 reverse transcriptase). shows that introducing a 4″-cyano group (compound 37) improves inhibitory potency (IC₅₀ = 0.8 µM) compared to bromo analogs (IC₅₀ = 2.1 µM) . Structure-activity relationship (SAR) studies should systematically vary substituents at the para position and assess activity via enzyme inhibition assays .
Q. What strategies resolve conflicting bioactivity data in triamine derivatives?
Discrepancies may arise from:
- Purity issues : Use HPLC-MS to detect impurities >2% (e.g., compound 15i had 96% purity, affecting IC₅₀ values) .
- Stereochemical variations : Employ chiral HPLC or X-ray crystallography to separate enantiomers, as seen in indoline derivatives ( ) .
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
Q. How can metabolic stability of benzene-1,2,4-triamine derivatives be improved?
Conformational restriction strategies, such as incorporating indoline or tetrahydronaphthalene moieties, block labile amino groups (e.g., 4-NH₂) to reduce oxidative degradation. reports a 3-fold increase in photochemical stability for restricted analogs compared to parent compounds . Computational tools (e.g., molecular docking, DFT) guide rational design by predicting steric and electronic effects .
Methodological Insights from Evidence
- Synthetic Optimization : Adjusting catalyst loading (e.g., 10% Pd-C vs. 5%) and solvent polarity (DMF vs. ethanol) can boost yields from 48% to 88% .
- Purification : Acid-base extraction (e.g., HCl/NaOH washes) followed by recrystallization in ethanol removes unreacted starting materials .
- Data Validation : Use orthogonal analytical methods (e.g., ¹H NMR + HRMS) to confirm structures when MS alone is ambiguous .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
